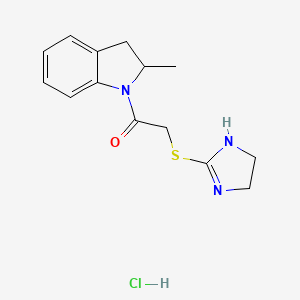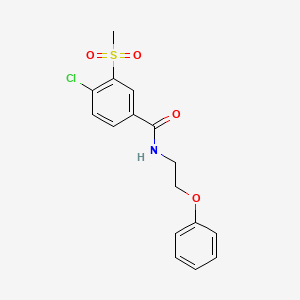
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
Mécanisme D'action
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide inhibits this compoundβ activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of this compoundβ, leading to the modulation of various cellular processes. The inhibition of this compoundβ by this compound has been shown to have therapeutic effects in various diseases, as discussed above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific disease being studied. In Alzheimer's disease, the compound has been shown to reduce the hyperphosphorylation of tau protein, leading to the prevention of neurofibrillary tangle formation. In bipolar disorder, the compound has been shown to regulate mood and behavior. In cancer, the compound has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments include its high purity and high yield, making it suitable for various scientific research applications. The limitations of using the compound include its specificity for this compoundβ, which may limit its use in diseases that involve other cellular processes. Additionally, the compound may have off-target effects on other enzymes, leading to potential side effects.
Orientations Futures
For the use of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include its potential use in the treatment of other diseases that involve this compoundβ, such as diabetes and inflammation. Additionally, the compound may be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to elucidate the specific mechanisms of action of the compound and to optimize its use in various diseases.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 2,6-dimethylaniline and 2,3-epoxypropionic acid in the presence of a base catalyst, followed by the addition of acetic anhydride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compoundβ activity, which is involved in the pathogenesis of these diseases. In Alzheimer's disease, this compoundβ is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. In bipolar disorder, this compoundβ is involved in the regulation of mood and behavior. In cancer, this compoundβ is implicated in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-6-13(2)17(12)19-18(20)14-7-8-15-16(11-14)22-10-4-9-21-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCSLQDTXCGQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)
![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)

![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)
